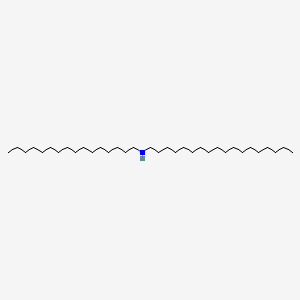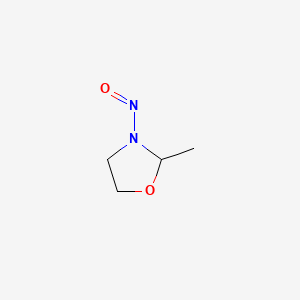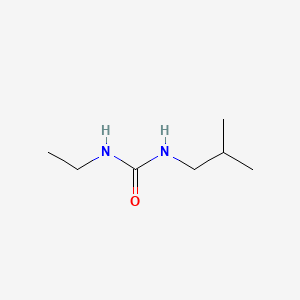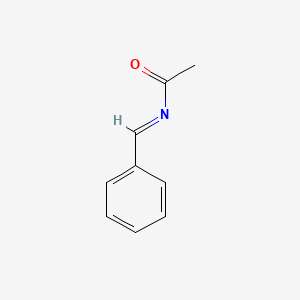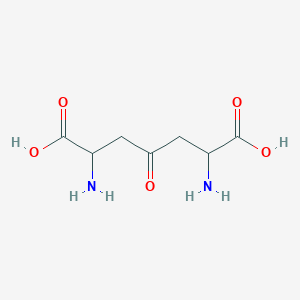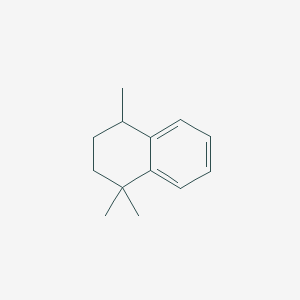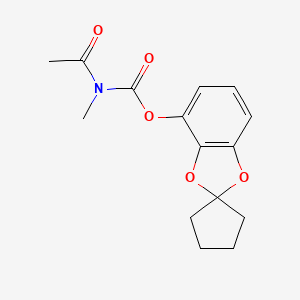
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1'-cyclopentan)-4-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester is a complex organic compound characterized by its unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester typically involves multiple steps. The process begins with the preparation of the spiro(1,3-benzodioxole-2,1’-cyclopentan) core, followed by the introduction of the carbamic acid ester group. Common reagents used in these reactions include acetyl chloride, methylamine, and various catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用机制
The mechanism of action of carbamic acid, acetylmethyl-, spiro(1,3-benzodioxole-2,1’-cyclopentan)-4-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.
相似化合物的比较
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine
- **Cyclobutanecarboxylic acid [2-oxo-2-(5-spiro[1,3-benzodioxole-2,1’-cyclopentane]ylamino)
属性
CAS 编号 |
40374-17-2 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC 名称 |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H17NO5/c1-10(17)16(2)14(18)19-11-6-5-7-12-13(11)21-15(20-12)8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3 |
InChI 键 |
JLDSAEKNILZWDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


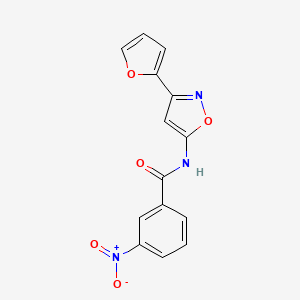
![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
